molecular formula C7H7IN2O B3391088 3-Iodo-1,5,6,7-tetrahydroindazol-4-one CAS No. 1379368-67-8

3-Iodo-1,5,6,7-tetrahydroindazol-4-one

Cat. No.: B3391088
CAS No.: 1379368-67-8
M. Wt: 262.05 g/mol
InChI Key: ZHUSINRWSCYMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of an iodine atom at the third position of the indazole ring, which significantly influences its chemical properties and reactivity. The indazole core is a common structural motif in many biologically active molecules, making this compound a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,5,6,7-tetrahydroindazol-4-one typically involves the iodination of 1,5,6,7-tetrahydroindazol-4-one. One common method includes the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as the iodinating agent . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1,5,6,7-tetrahydroindazol-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the indazole ring.

    Condensation Reactions: It can form new bonds with other molecules through condensation reactions, often involving the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the indazole ring.

Scientific Research Applications

3-Iodo-1,5,6,7-tetrahydroindazol-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of materials with specific electronic or optical properties, leveraging the unique reactivity of the indazole core.

Mechanism of Action

The mechanism of action of 3-Iodo-1,5,6,7-tetrahydroindazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The iodine atom enhances the compound’s binding affinity to these targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    1,5,6,7-Tetrahydroindazol-4-one: Lacks the iodine atom, resulting in different reactivity and binding properties.

    3-Bromo-1,5,6,7-tetrahydroindazol-4-one: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.

    3-Chloro-1,5,6,7-tetrahydroindazol-4-one: Contains a chlorine atom, which affects its reactivity and applications differently compared to the iodine derivative.

Uniqueness: The presence of the iodine atom in 3-Iodo-1,5,6,7-tetrahydroindazol-4-one imparts unique chemical properties, such as increased molecular weight and altered electronic distribution, which can enhance its reactivity and binding affinity in various applications. This makes it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

3-iodo-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUSINRWSCYMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259621
Record name 4H-Indazol-4-one, 1,5,6,7-tetrahydro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379368-67-8
Record name 4H-Indazol-4-one, 1,5,6,7-tetrahydro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379368-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Indazol-4-one, 1,5,6,7-tetrahydro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1,5,6,7-tetrahydroindazol-4-one
Reactant of Route 2
Reactant of Route 2
3-Iodo-1,5,6,7-tetrahydroindazol-4-one
Reactant of Route 3
3-Iodo-1,5,6,7-tetrahydroindazol-4-one
Reactant of Route 4
Reactant of Route 4
3-Iodo-1,5,6,7-tetrahydroindazol-4-one
Reactant of Route 5
3-Iodo-1,5,6,7-tetrahydroindazol-4-one
Reactant of Route 6
3-Iodo-1,5,6,7-tetrahydroindazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.